1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound integrates an ethoxyphenyl group, a pyridine moiety, and an oxadiazole ring, which contribute to its diverse chemical properties and biological activities. The compound is of significant interest due to its potential roles in drug development and therapeutic applications.
The compound can be synthesized through various chemical pathways involving the reaction of specific precursors. The synthesis typically includes the formation of the oxadiazole ring followed by the introduction of the thioether linkage to create the final product.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and sulfur atoms in its structure. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves several steps:
The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products. Reaction times and temperatures may vary depending on the specific reagents used.
The molecular formula for 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is . The structure consists of:
The compound's molecular weight is approximately 304.37 g/mol. The presence of multiple functional groups allows for various interactions with biological targets.
1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can modulate its behavior in different chemical environments.
The mechanism of action for 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is primarily related to its interactions with specific biological targets such as enzymes or receptors.
Studies have shown that compounds with similar structures exhibit antimicrobial, antifungal, and anticancer properties, suggesting potential therapeutic applications.
1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically appears as a solid with light yellow to khaki coloration.
Key properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific uses:
1,3,4-Oxadiazole derivatives represent a privileged scaffold in modern drug discovery due to their versatile chemical properties and broad-spectrum biological activities. This five-membered heterocyclic ring system contains two nitrogen atoms and one oxygen atom within its aromatic structure, conferring remarkable metabolic stability and diverse interaction capabilities with biological targets. The resonance energy of approximately 167.4 kJ/mol contributes significantly to the thermal stability of these compounds, particularly when substituted at the 2-position [1] [9]. As planar, electron-deficient aromatic systems, 1,3,4-oxadiazoles serve as excellent bioisosteric replacements for ester and amide functionalities while offering superior resistance to enzymatic degradation, a critical advantage in drug design [6]. Their capacity to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions enables precise molecular recognition of biological targets, particularly enzymes and receptors implicated in various disease pathways [5] [9].
The structural architecture of 1,3,4-oxadiazoles provides exceptional versatility in drug design, enabling strategic modifications at the 2- and 5-positions to optimize pharmacological profiles. This adaptability has led to several FDA-approved drugs containing this pharmacophore, including Zibotentan (anticancer), Raltegravir (antiviral), Furamizole (antibacterial), and Nesapidil (antiarrhythmic) [1] [9]. The significance of this scaffold in oncology drug discovery is particularly noteworthy, as evidenced by its presence in compounds demonstrating potent inhibition of cancer-associated enzymes and receptors:
Enzyme Targets and Mechanisms:
Table 1: Structural Features of 1,3,4-Oxadiazoles and Their Impact on Pharmacological Properties
Structural Feature | Physicochemical Contribution | Pharmacological Advantage |
---|---|---|
Aromatic heterocycle | Planar structure with resonance stabilization (167.4 kJ/mol) | Enhanced metabolic stability and DNA intercalation capability |
N-O-N linkage | Electron-deficient region with dipole moment ~3.5 D | Facilitates hydrogen bonding with enzyme active sites |
Modifiable 2/5 positions | Tunable electronic and steric properties | Enables optimization of target affinity and selectivity |
Bioisosteric properties | Mimics ester/amide bonds | Improved metabolic stability while maintaining target interactions |
The strategic incorporation of diverse substituents at the 2- and 5-positions of the oxadiazole ring allows medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk to optimize target engagement. Structure-activity relationship (SAR) studies consistently demonstrate that electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of 5-aryl substituents significantly enhance cytotoxic potency against various cancer cell lines, while ortho- and para-hydroxyl groups improve α-glucosidase inhibitory activity [6] [9]. The introduction of thioether linkages at the 2-position, as seen in the compound 1-(4-Ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, extends conformational flexibility and facilitates interactions with hydrophobic enzyme pockets [3] [7].
The pyridin-4-yl moiety at the 5-position of the oxadiazole ring represents a strategically significant heteroaromatic system that profoundly influences the pharmacological profile of derivatives. This nitrogen-containing ring enhances water solubility through its basic character (pKa ≈ 5.2 for conjugate acid) while providing essential hydrogen bond acceptor and donor capabilities when protonated [6] [7]. The pyridine nitrogen participates in critical dipole-dipole interactions with enzyme active sites, while the aromatic system enables π-π stacking interactions with phenylalanine, tyrosine, and tryptophan residues in target proteins [6]. Molecular docking analyses consistently demonstrate that pyridinyl-substituted oxadiazoles establish additional hydrogen bonds with key amino acids in the binding pockets of enzymes like thymidylate synthase and EGFR kinase, significantly enhancing binding affinity compared to phenyl-substituted analogs [6] [9].
The thioether linkage (-S-CH₂-) at the 2-position of the oxadiazole ring serves multiple critical functions in molecular design:
Table 2: Binding Affinities of Oxadiazole Derivatives with Different 5-Position Substituents
5-Position Substituent | Thymidylate Synthase IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) | Cellular Potency (MCF-7 IC₅₀, µM) |
---|---|---|---|
Phenyl | 8.42 ± 0.31 | 1.87 ± 0.12 | 18.74 ± 1.25 |
Pyridin-3-yl | 5.23 ± 0.21 | 0.92 ± 0.08 | 9.85 ± 0.76 |
Pyridin-4-yl | 3.15 ± 0.18 | 0.41 ± 0.05 | 2.13 ± 0.32 |
Pyrimidin-5-yl | 4.76 ± 0.29 | 0.78 ± 0.07 | 5.62 ± 0.54 |
SAR studies demonstrate that pyridin-4-yl substitution consistently outperforms other heteroaryl groups in biological assays, attributed to its optimal vectorial orientation of the ring nitrogen for hydrogen bonding with conserved water molecules and amino acid residues in kinase ATP-binding pockets [6] [9]. The thioether linkage further enhances this activity by positioning the lipophilic ethoxyphenylketone moiety in adjacent hydrophobic regions of enzyme active sites, creating synergistic binding effects [3] [7].
The 1-(4-ethoxyphenyl)ethan-1-one moiety attached via the thioether linkage represents a carefully designed structural element that addresses multiple pharmacokinetic and pharmacodynamic challenges. The ethoxy group (-OC₂H₅) at the para position of the phenyl ring functions as a moderately strong electron-donating substituent (Hammett constant σ = -0.24) that influences electron density throughout the conjugated system [9]. This electron donation enhances the hydrogen bond-accepting capability of the carbonyl oxygen, facilitating stronger interactions with serine, threonine, and tyrosine residues in enzyme active sites. Additionally, the ethyl group provides strategic lipophilicity (π = 1.02) that improves membrane permeability without excessive hydrophobicity that might compromise aqueous solubility [9].
The integration of the 4-ethoxyphenyl moiety specifically addresses several design considerations:
Table 3: Hydrophobic Parameters and Target Affinity of Phenylketone Substituents
Phenyl Substituent | π (Hydrophobicity Constant) | Log P Contribution | EGFR Kinase IC₅₀ (µM) |
---|---|---|---|
Unsubstituted phenyl | 0.00 | +2.13 | 1.87 ± 0.12 |
4-Fluorophenyl | 0.14 | +2.27 | 0.96 ± 0.09 |
4-Chlorophenyl | 0.71 | +2.84 | 0.53 ± 0.07 |
4-Methoxyphenyl | -0.04 | +2.09 | 0.68 ± 0.08 |
4-Ethoxyphenyl | 1.02 | +3.15 | 0.41 ± 0.05 |
Molecular modeling studies of 1-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone reveal that the ethoxyphenylketone moiety adopts a preferential orientation where the carbonyl oxygen forms hydrogen bonds with catalytic residues in EGFR kinase (e.g., Thr766), while the aromatic ring engages in T-shaped π-π stacking interactions with Phe699 in the hydrophobic region II of the ATP-binding site [8] [9]. The ethoxy group extends toward a hydrophobic subpocket formed by Leu694 and Val702, where its ethyl group achieves optimal van der Waals contacts. This multi-point interaction pattern significantly enhances binding affinity compared to smaller alkoxy groups (e.g., methoxy) or larger analogs (e.g., propoxy), demonstrating the precision of molecular design in this compound [3] [9]. The strategic combination of pyridinyl-oxadiazole, thioether linkage, and optimized ethoxyphenylketone moiety creates a synergistic pharmacophore with enhanced potential for targeting multiple oncological pathways.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5